

# "Mochol" solubility and stability testing

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## Compound of Interest

Compound Name:	Mochol
CAS No.:	452323-21-6
Cat. No.:	B12751153

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## A Technical Guide to the Solubility and Stability of **Mochol**

Disclaimer: This document provides a technical framework for the solubility and stability testing of the lipid excipient **Mochol**. While **Mochol** is a known cholesterol derivative used in lipid nanoparticle formulations, specific experimental data on its solubility and stability profile is not extensively available in public literature. Therefore, the quantitative data, experimental protocols, and degradation pathways presented herein are representative examples based on standard pharmaceutical development practices for a molecule of its class. They are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

## Introduction to Mochol

**Mochol** is a derivative of cholesterol utilized as a cationic lipid in the formulation of nanoliposomes for the delivery of nucleic acids like DNA and RNA.<sup>[1]</sup> Its structure incorporates a cholesterol backbone, making it a highly lipophilic molecule.

- IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2-morpholin-4-ylethylamino)-4-oxobutanoate<sup>[2]</sup>

- Molecular Formula:  $C_{37}H_{62}N_2O_4$  [1][2][3]
- Molecular Weight: 598.9 g/mol [1][2][3]
- CAS Number: 452323-21-6 [1][2][4]

Understanding the solubility and stability of **Mochol** is critical for the development of robust and effective lipid nanoparticle (LNP) drug delivery systems. These physicochemical properties directly influence the manufacturing process, shelf-life, and in vivo performance of the final drug product.

## Solubility Profile of Mochol

The solubility of **Mochol** was assessed in a range of aqueous and organic solvents relevant to pharmaceutical formulation. Due to its lipophilic nature, solubility in aqueous media is expected to be limited.

## Quantitative Solubility Data

The equilibrium solubility of **Mochol** was determined at ambient temperature (25°C) and 37°C using the shake-flask method. The results are summarized below.

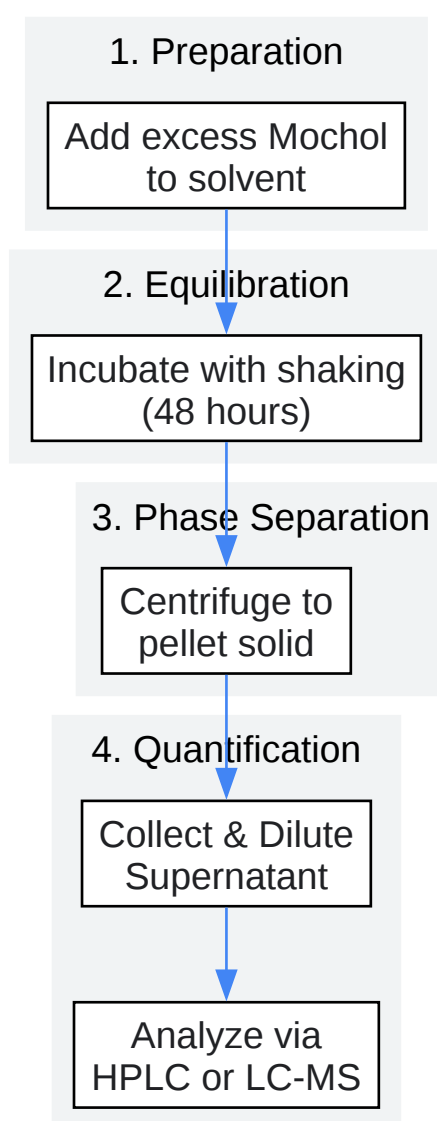
Solvent/Medium	pH	Temperature (°C)	Solubility (µg/mL)	Method
Purified Water	7.0	25	< 0.1	HPLC-UV
Phosphate Buffered Saline (PBS)	7.4	37	< 0.1	HPLC-UV
Acetate Buffer	5.0	37	0.5 ± 0.1	HPLC-UV
Ethanol	N/A	25	> 10,000	Gravimetric
Dimethyl Sulfoxide (DMSO)	N/A	25	> 10,000	Gravimetric
Simulated Intestinal Fluid (FaSSIF)	6.5	37	1.2 ± 0.3	LC-MS

## Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method used to determine the equilibrium solubility of **Mochol**.

- **Preparation:** Add an excess amount of **Mochol** solid (approx. 2 mg) to 1 mL of the selected solvent in a glass vial. This ensures that a saturated solution is achieved.
- **Equilibration:** Seal the vials and place them in a shaking incubator set to the target temperature (e.g., 25°C or 37°C). Agitate for 48 hours to ensure equilibrium is reached. A preliminary kinetic study should confirm the time required to reach equilibrium.
- **Phase Separation:** After incubation, allow the vials to stand for 1 hour to let undissolved solid settle. Centrifuge the samples at 14,000 rpm for 20 minutes to pellet any remaining suspended particles.

- Sampling and Dilution: Carefully collect an aliquot of the supernatant. Dilute the aliquot with an appropriate solvent (e.g., ethanol) to a concentration within the quantifiable range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve of known **Mochol** concentrations.
- Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. The experiment should be performed in triplicate.



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**Caption:** Workflow for Thermodynamic Solubility Testing.

## Stability Profile of Mochol

Stability testing is essential to understand how the quality of **Mochol** varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are performed to identify likely degradation products and establish degradation pathways.[6]

## Forced Degradation Studies

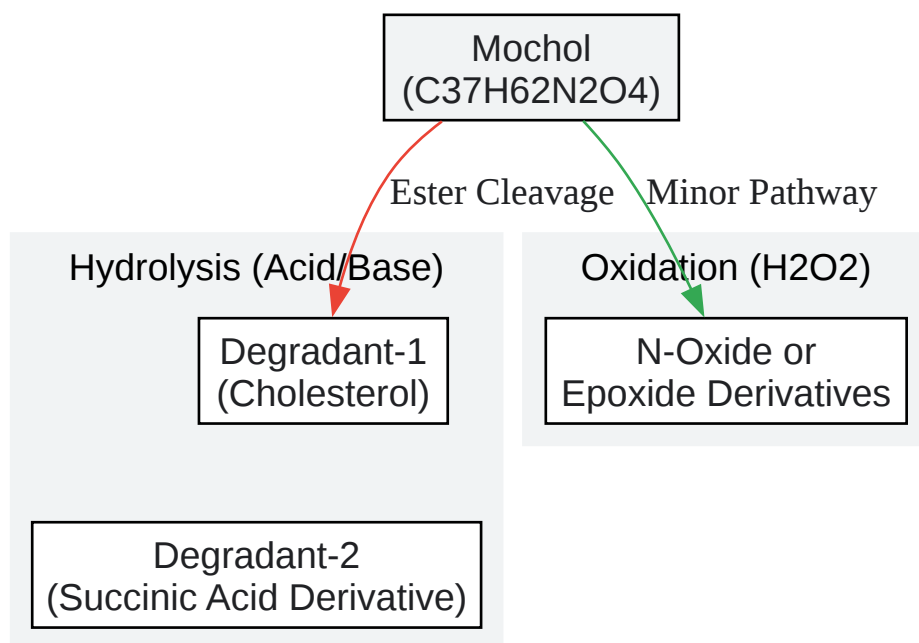
**Mochol** was subjected to stress conditions as recommended by ICH guidelines to accelerate its degradation. The stability was assessed by measuring the remaining percentage of **Mochol** and the formation of its primary degradant (Deg-1), presumed to be the product of ester hydrolysis.

Stress Condition	Time (hours)	Mochol Assay (%)	Degradant-1 (%)
0.1 M HCl (60°C)	24	85.2	13.1
0.1 M NaOH (60°C)	24	72.5	25.8
10% H <sub>2</sub> O <sub>2</sub> (RT)	24	96.3	1.5
Thermal (80°C, solid)	72	99.1	< 0.5
Photolytic (ICH Q1B)	24	98.8	< 0.5

## Experimental Protocol: Forced Degradation Study

- Stock Solution Preparation: Prepare a stock solution of **Mochol** in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
- Stress Conditions:
  - Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
  - Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

- Oxidation: Mix 1 mL of stock solution with 1 mL of 20% H<sub>2</sub>O<sub>2</sub>. Store at room temperature in the dark.
- Thermal Degradation: Store solid **Mochol** powder in a vial at 80°C.
- Photodegradation: Expose solid **Mochol** powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Time Points: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
- Sample Preparation: For hydrolytic and oxidative samples, neutralize the solution if necessary. Dissolve thermal and photolytic solid samples in a suitable solvent. Dilute all samples to a final concentration appropriate for analysis.
- Analysis: Analyze samples using a stability-indicating HPLC method with UV and Mass Spectrometric (MS) detection to separate and identify the parent compound and any degradation products.

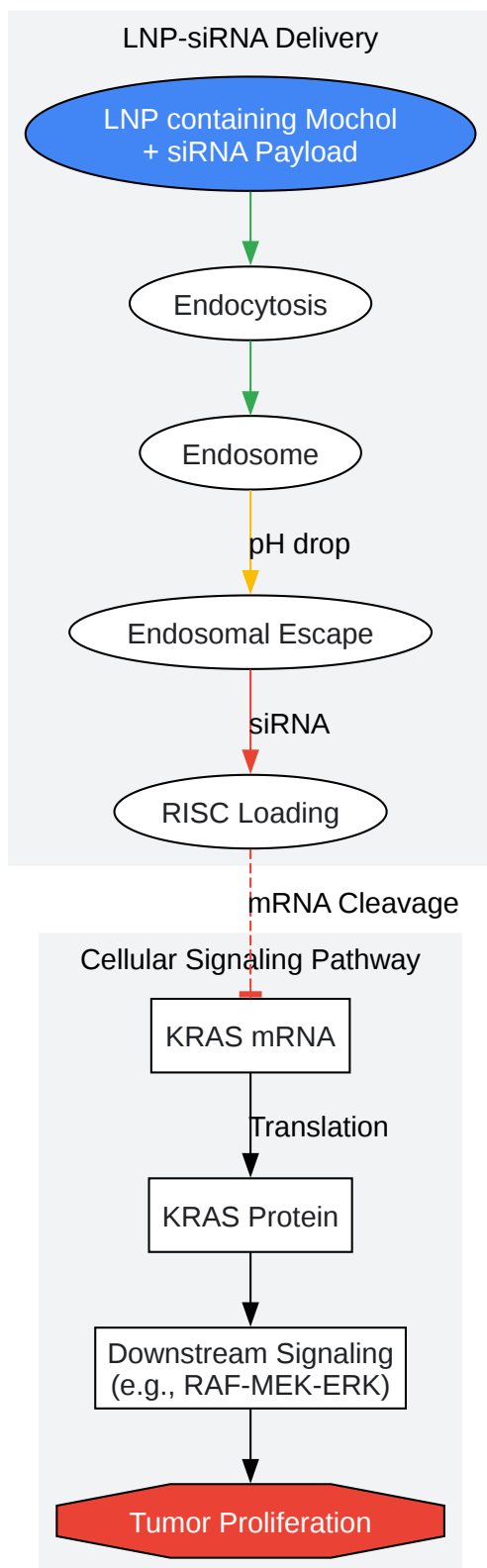


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**Caption:** Hypothetical Degradation Pathways for **Mochol**.

## Role in Drug Delivery

**Mochol** functions as a structural and functional component of lipid nanoparticles (LNPs), which are designed to encapsulate and deliver therapeutic payloads, such as siRNA, to target cells. It does not have an intrinsic signaling pathway but is critical to the mechanism of drug delivery. The diagram below illustrates the role of a **Mochol**-containing LNP in delivering an siRNA to silence a target oncogene (e.g., KRAS).



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**Caption:** Role of **Mochol** LNP in siRNA-mediated Gene Silencing.

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